molecular formula C14H11Cl2NO3S2 B12626924 2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide CAS No. 918635-26-4

2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide

Cat. No.: B12626924
CAS No.: 918635-26-4
M. Wt: 376.3 g/mol
InChI Key: BWYQLNAAGNKHGN-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their diverse biological activities and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide typically involves the condensation of 2,4-dichlorobenzoic acid with an appropriate amine derivative under controlled conditions. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation. This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of advanced catalysts and ultrasonic irradiation can enhance the yield and reduce reaction times, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide is unique due to its specific structural features, such as the presence of the 3-methylthiophen-2-yl group and the ethenesulfonyl linkage. These structural elements contribute to its distinct chemical properties and biological activities, setting it apart from other benzamide derivatives .

Properties

CAS No.

918635-26-4

Molecular Formula

C14H11Cl2NO3S2

Molecular Weight

376.3 g/mol

IUPAC Name

2,4-dichloro-N-[2-(3-methylthiophen-2-yl)ethenylsulfonyl]benzamide

InChI

InChI=1S/C14H11Cl2NO3S2/c1-9-4-6-21-13(9)5-7-22(19,20)17-14(18)11-3-2-10(15)8-12(11)16/h2-8H,1H3,(H,17,18)

InChI Key

BWYQLNAAGNKHGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C=CS(=O)(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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